![molecular formula C12H13Cl2NO2 B11845957 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
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Overview
Description
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . This compound is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom. It is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. The process often requires the use of chlorinating agents to introduce the chlorine atom into the structure . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine]: Similar structure but lacks the ketone group.
5-Chloro-1,3-dihydrospiro[isobenzofuran-3,4’-piperidine]: Another related compound with slight structural differences.
Uniqueness
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is unique due to its specific spiro structure and the presence of both chlorine and ketone functional groups.
Biological Activity
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS Number: 180160-40-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H12ClNO2
- Molecular Weight: 237.68 g/mol
- IUPAC Name: 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Synonyms: 5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, which are crucial in inflammatory diseases .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Pro-inflammatory Cytokines:
- Epigenetic Modulation:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Properties
Molecular Formula |
C12H13Cl2NO2 |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H |
InChI Key |
DDQXJTJKHYIDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl |
Origin of Product |
United States |
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